N-(3-Butoxybenzyl)-2-isopropylaniline

Medicinal Chemistry Structure-Activity Relationship (SAR) Sigma Receptor Ligands

N-(3-Butoxybenzyl)-2-isopropylaniline (CAS 1040681-91-1) is a synthetic secondary aniline derivative with molecular formula C₂₀H₂₇NO and molecular weight 297.43 g/mol. It features a 3-butoxybenzyl substituent on the aniline nitrogen and an isopropyl group at the ortho position of the aniline ring.

Molecular Formula C20H27NO
Molecular Weight 297.4 g/mol
CAS No. 1040681-91-1
Cat. No. B1385547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Butoxybenzyl)-2-isopropylaniline
CAS1040681-91-1
Molecular FormulaC20H27NO
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=CC(=C1)CNC2=CC=CC=C2C(C)C
InChIInChI=1S/C20H27NO/c1-4-5-13-22-18-10-8-9-17(14-18)15-21-20-12-7-6-11-19(20)16(2)3/h6-12,14,16,21H,4-5,13,15H2,1-3H3
InChIKeyHKJUIHLHQXXZAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Butoxybenzyl)-2-isopropylaniline (CAS 1040681-91-1) – Chemical Identity, Procurement-Relevant Properties, and Comparator Landscape


N-(3-Butoxybenzyl)-2-isopropylaniline (CAS 1040681-91-1) is a synthetic secondary aniline derivative with molecular formula C₂₀H₂₇NO and molecular weight 297.43 g/mol . It features a 3-butoxybenzyl substituent on the aniline nitrogen and an isopropyl group at the ortho position of the aniline ring. The compound is listed as a research-grade chemical by Santa Cruz Biotechnology (Cat. No. sc-329578, 500 mg at $284.00) and was previously available from CymitQuimica (now discontinued) . Within the broader N-benzyl-aniline chemical space, its closest structural analogs include N-benzyl-2-isopropylaniline (CAS 35452-49-4, lacking the 3-butoxy substituent) and N-[4-(sec-Butoxy)benzyl]-3-isopropoxyaniline (CAS 1040684-82-9, differing in alkoxy position and type) . Critically, this compound has been evaluated for binding affinity at sigma receptors in BindingDB (ChEMBL_201132), although the quantitative affinity data entry remains empty in the database record, and no peer-reviewed publication reporting its biological activity was identified in the current search [1].

Why N-(3-Butoxybenzyl)-2-isopropylaniline Cannot Be Interchanged with Unsubstituted or Positional Isomer Analogs


The combination of a 3-butoxybenzyl N-substituent and a 2-isopropylaniline core in this compound generates a unique pharmacophoric and physicochemical profile that cannot be replicated by simpler congeners. In the N-benzyl-aniline series, the introduction of a butoxy chain on the benzyl ring markedly increases lipophilicity (estimated XLogP3 of approximately 5.8 for related butoxybenzyl-aniline compounds) compared to unsubstituted N-benzyl-2-isopropylaniline [1]. Positional isomerism of the butoxy group (3- vs. 4- vs. sec-butoxy substitution) exerts differential steric and electronic effects that alter both conformational preferences and potential interactions with biological targets, as documented in structure-activity relationship (SAR) studies of N-substituted phenylalkylamines at sigma receptors [2]. Moreover, the secondary amine –NH– linker, as opposed to a tertiary N-methyl or N-ethyl linker, preserves a hydrogen bond donor that can critically influence target binding and metabolic stability. These structural distinctions mean that procurement decisions based solely on the aniline core or the butoxybenzyl motif, without verifying the precise substitution pattern, risk selecting a compound with fundamentally different binding, solubility, or reactivity properties [2].

Quantitative Differentiation Evidence for N-(3-Butoxybenzyl)-2-isopropylaniline Versus Structural Analogs


Structural Differentiation: 3-Butoxybenzyl vs. Unsubstituted Benzyl N-Substitution in the 2-Isopropylaniline Series

N-(3-Butoxybenzyl)-2-isopropylaniline incorporates a 3-butoxy substituent on the N-benzyl ring (molecular weight 297.43 g/mol, molecular formula C₂₀H₂₇NO), which is absent in the simpler analog N-benzyl-2-isopropylaniline (CAS 35452-49-4, C₁₆H₁₉N, molecular weight 225.33 g/mol) . The butoxy group contributes an additional 72.1 g/mol in molecular weight, increases the calculated logP by approximately 1.5–2.0 log units (class-level inference from PubChem XLogP3 data for structurally related butoxybenzyl-anilines, where logP values reach approximately 5.8) [1], and adds one hydrogen bond acceptor (ether oxygen), three rotatable bonds, and approximately 10.4 Ų of topological polar surface area relative to the unsubstituted benzyl congener [1]. In sigma receptor SAR, N-substituted phenylalkylamines with alkoxybenzyl groups have been shown to exhibit altered binding affinity and subtype selectivity compared to unsubstituted benzyl analogs, attributable to differential interactions with the receptor hydrophobic pocket [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Sigma Receptor Ligands

Sigma Receptor Binding Profiling: Target Compound vs. Sigma-2 Selective Ligands

N-(3-Butoxybenzyl)-2-isopropylaniline was submitted for sigma-3 receptor binding evaluation (ChEMBL_201132 / CHEMBL805753), as documented in the BindingDB database [1]. However, the quantitative affinity (Ki) value for this assay remains empty in the database record, indicating either that the result was not publicly deposited or that the compound did not meet the reporting threshold. For comparative context, structurally related butoxybenzyl-aniline derivatives bearing additional heterocyclic or alkoxy modifications have demonstrated measurable sigma-2 receptor binding: for example, a related butoxybenzyl-aniline derivative (BDBM50604967, CHEMBL1698776) exhibited a Ki of 90 nM at the sigma-2 receptor in rat PC12 cells, while a sigma-1 selective compound (BDBM50251208, CHEMBL4088272) showed Ki of 4.3 nM at sigma-1 [2][3]. These data illustrate that butoxybenzyl substitution on an aniline scaffold can support nanomolar-level sigma receptor engagement, but that the specific substitution pattern (position of butoxy group, presence or absence of additional ring substituents) is a critical determinant of both affinity magnitude and subtype selectivity.

Sigma Receptor Pharmacology Binding Affinity CNS Drug Discovery

Positional Isomer Differentiation: 3-Butoxybenzyl vs. 4-Butoxybenzyl and Sec-Butoxybenzyl Substitution Patterns

The 3-butoxy substitution on the N-benzyl ring of the target compound establishes a meta relationship relative to the benzylic methylene linker, distinguishing it from the 4-butoxy (para) analog N-(4-Butoxybenzyl)-2-(3-phenylpropoxy)aniline (sc-329985, $284.00/500 mg) and the sec-butoxy positional isomer N-[4-(sec-Butoxy)benzyl]-3-isopropoxyaniline (CAS 1040684-82-9, 500 mg) at Santa Cruz Biotechnology . Meta-substitution introduces different conformational preferences around the benzyl C–N bond and can modulate metabolic vulnerability at the aromatic ring, since cytochrome P450-mediated oxidation rates differ between meta- and para-substituted alkoxybenzenes (class-level inference from aniline drug metabolism studies) [1]. The linear n-butoxy chain (n-BuO) in the target compound further differentiates it from sec-butoxy analogs, with implications for both lipophilicity (calculated logP of linear vs. branched ethers) and metabolic dealkylation rates [1].

Medicinal Chemistry Positional Isomerism ADMET Prediction

Supplier and Availability Landscape: N-(3-Butoxybenzyl)-2-isopropylaniline vs. In-Class Analogs

N-(3-Butoxybenzyl)-2-isopropylaniline is currently stocked by Santa Cruz Biotechnology (sc-329578) at a list price of $284.00 per 500 mg . A structurally similar analog, N-(4-Butoxybenzyl)-2-(3-phenylpropoxy)aniline (sc-329985), is available from the same supplier at an identical price point ($284.00/500 mg) . The compound was previously listed by CymitQuimica (ref. 3D-QRB68191, 5 g) but is now marked as discontinued . Notably, the more common unsubstituted benzyl analog N-benzyl-2-isopropylaniline (CAS 35452-49-4) is available from multiple suppliers including MolAid, while the parent aniline 2-isopropylaniline (CAS 643-28-7) is widely stocked by Sigma-Aldrich, Thermo Fisher, and TargetMol at substantially lower cost, reflecting its commodity chemical status . No Safety Data Sheet (SDS) is publicly available for online download for sc-329578; it must be requested directly from the supplier, a factor that may introduce delays in institutional chemical safety approval workflows compared to analogs with readily available SDS documentation [1]. The narrow supplier base for this specific substitution pattern introduces potential supply chain risk that should be factored into procurement planning for multi-year research programs.

Chemical Procurement Supplier Comparison Research Tool Compound Availability

Recommended Research and Procurement Scenarios for N-(3-Butoxybenzyl)-2-isopropylaniline Based on Available Evidence


Sigma Receptor Pharmacological Tool Compound Screening (Acknowledging Data Gap)

N-(3-Butoxybenzyl)-2-isopropylaniline has been submitted for sigma-3 receptor binding evaluation in the BindingDB/ChEMBL database . Researchers investigating sigma receptor pharmacology may consider this compound as a screening candidate within a broader panel of N-substituted aniline derivatives, with the explicit caveat that quantitative binding data have not been publicly disclosed for this specific substitution pattern. Given that structurally related butoxybenzyl-anilines exhibit measurable sigma-1 and sigma-2 binding (Ki values ranging from 4.3 to 90 nM) [1][2], this compound may serve as a comparator in SAR studies aiming to define the contribution of the 3-butoxy substitution pattern to sigma receptor subtype selectivity. Procurement should be accompanied by a plan for in-house radioligand displacement assays to generate the missing affinity data.

Structure-Activity Relationship (SAR) Studies on Alkoxybenzyl Substituent Effects

The compound's well-defined structural features—3-butoxy (meta) substitution on the N-benzyl ring combined with 2-isopropyl on the aniline core—make it a logical inclusion in systematic SAR campaigns exploring the impact of alkoxy chain position and length on biological activity within the N-benzyl-aniline chemotype . When procured alongside its positional isomers (e.g., 4-butoxybenzyl and sec-butoxybenzyl analogs available from Santa Cruz Biotechnology at equivalent pricing), it enables direct head-to-head comparison of meta vs. para substitution effects on target engagement, cellular potency, and ADMET parameters, provided the investigator generates the underlying comparative data experimentally [1].

Organic Synthesis Intermediate for Diversified Library Construction

As a secondary amine with a free –NH– group, N-(3-Butoxybenzyl)-2-isopropylaniline can serve as a versatile intermediate for further derivatization via N-alkylation, N-acylation, reductive amination, or transition metal-catalyzed cross-coupling reactions . The 3-butoxy substituent introduces a modifiable ether handle (potential O-dealkylation to generate a phenol for further functionalization), while the 2-isopropyl group on the aniline ring provides steric bulk that may influence regioselectivity in subsequent transformations. This differentiated reactivity profile supports its use in the synthesis of focused compound libraries where controlled variation of N-substitution and aniline ring substitution is desired [1].

Computational Chemistry and Molecular Modeling Benchmarking

The absence of published experimental binding or functional data for this compound paradoxically creates an opportunity for its use as a prospective validation set compound in computational modeling workflows . Its calculated physicochemical properties (estimated logP ~5.8, TPSA ~21–30 Ų, 2 hydrogen bond acceptors) [1] place it in a chemical property space relevant to CNS drug discovery. Researchers employing molecular docking, pharmacophore modeling, or machine learning-based bioactivity prediction can procure this compound to experimentally validate computational predictions, contributing to model refinement while simultaneously generating novel structure-activity data. Procurement should be coupled with a defined panel of in vitro assays (e.g., sigma receptor binding, CYP inhibition, hERG liability) to maximize the utility of the generated data.

Quote Request

Request a Quote for N-(3-Butoxybenzyl)-2-isopropylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.